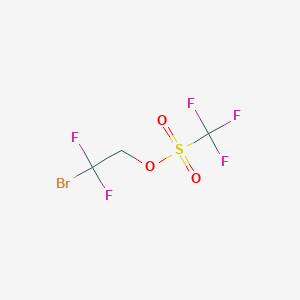

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(2-bromo-2,2-difluoroethyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWARBAIUQRCYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in these reactions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Elimination reactions: The major product is the corresponding alkene.

Scientific Research Applications

Synthetic Organic Chemistry

- Reagent in Fluorination Reactions

-

Photoacid Generators

- This compound is utilized as an intermediate for producing photoacid generators used in photolithography processes for semiconductor manufacturing. These generators are critical in creating patterns on semiconductor wafers by generating acid upon exposure to light, which subsequently alters the solubility of the photoresist material .

- Synthesis of Functional Materials

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Enhancing Lipophilicity

Material Science Applications

- Solid Electrolytes for Fuel Cells

- Development of Advanced Coatings

Case Study 1: Synthesis of Difluoromethylated Compounds

In a study focusing on difluoromethylation reactions, researchers utilized this compound as a key reagent for introducing difluoromethyl groups into aromatic systems via transition-metal-free methods. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Case Study 2: Photoacid Generators in Semiconductor Manufacturing

A research paper highlighted the role of this compound in developing photoacid generators for advanced lithography processes. The study demonstrated that these generators could significantly improve resolution and pattern fidelity in semiconductor devices, showcasing their industrial relevance .

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine and trifluoromethanesulfonate groups make the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2-Bromo-2,2-difluoroethyl) trifluoromethanesulfonate

- CAS Number : 1989672-35-6

- Molecular Formula : C₃H₂BrF₅O₃S

- Molecular Weight : 313.07 g/mol

- Synonyms: 2-Bromo-2,2-difluoroethyl triflate; Trifluoromethanesulfonic acid 2-bromo-2,2-difluoroethyl ester .

Structural Features :

This compound combines a bromo-difluoroethyl group with a trifluoromethanesulfonate (triflate) moiety. The triflate group (CF₃SO₃⁻) is a superior leaving group, while the bromine and fluorine substituents enhance electrophilicity, making it highly reactive in nucleophilic substitution reactions .

Applications: Primarily used as an intermediate in organic synthesis, it facilitates the introduction of difluorobromoethyl groups into target molecules. Potential applications span pharmaceuticals, agrochemicals, and materials science .

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate:

Structural and Functional Analysis

Reactivity :

- Triflate vs. Tosylate : The triflate group (CF₃SO₃⁻) in the target compound is a stronger leaving group compared to the tosylate (CH₃C₆H₄SO₃⁻) in 2,2,2-trifluoroethyl 4-methylbenzenesulfonate, enabling faster nucleophilic substitutions .

- Bromine vs. Sulfonium Cation : The bromine in the target compound allows for sequential substitution (e.g., halogen exchange), whereas the sulfonium cation in (2-bromoethyl)diphenylsulfonium triflate generates strong acids upon UV exposure, making it ideal for photolithography .

- Aryl Triflates : 6-Bromo-2-naphthyl triflate’s aryl group facilitates cross-coupling reactions, but its bulkiness reduces reactivity compared to aliphatic triflates like the target compound .

Thermal and Chemical Stability :

- Triflate esters (e.g., the target compound) are moisture-sensitive and require anhydrous handling, whereas sulfonium salts (e.g., (2-bromoethyl)diphenylsulfonium triflate) exhibit higher thermal stability due to ionic character .

- Tosylates (e.g., 2,2,2-trifluoroethyl 4-methylbenzenesulfonate) are less reactive but more stable under ambient conditions .

Applications :

- Target Compound : Used in fluorinated building blocks for drug discovery.

- Sulfonium Salt : Critical in semiconductor manufacturing for photoresist development .

- Naphthyl Triflate : Preferred in palladium-catalyzed coupling reactions for biaryl synthesis .

- Tosylate : Common in industrial alkylation processes due to cost-effectiveness .

Biological Activity

2-Bromo-2,2-difluoroethyl trifluoromethanesulfonate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C4BrF5O3S

- Molecular Weight : 292.03 g/mol

The presence of multiple fluorine atoms and a bromine atom contributes to its reactivity and biological properties. Its trifluoromethanesulfonate group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as amines or thiols. This interaction can lead to the formation of biologically active derivatives.

Key Mechanisms:

- Nucleophilic Substitution : The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds with potential therapeutic effects.

- Halogen Bonding : The bromine atom may engage in halogen bonding interactions, influencing the binding affinity of the compound to various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several areas:

- Antimicrobial Activity : Compounds containing difluoroethyl groups have shown promising results against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could have implications in drug design for treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Antitumor Activity

In a study published by the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested. The mechanism was linked to activation of apoptotic pathways, highlighting the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found that certain derivatives could inhibit key enzymes involved in metabolic pathways at low micromolar concentrations. This suggests potential applications in treating metabolic diseases .

Q & A

Q. What are the primary synthetic routes for preparing 2-bromo-2,2-difluoroethyl trifluoromethanesulfonate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, trifluoromethanesulfonate esters are often prepared by reacting alcohols with trifluoromethanesulfonic anhydride in the presence of a base. A related method involves bromoethyl precursors, such as ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6), which can undergo functional group transformations under controlled conditions . Advanced protocols may use potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0) as an intermediate, leveraging its stability for subsequent sulfonation .

Q. How can researchers characterize this compound spectroscopically?

Infrared (IR) and Raman spectroscopy are critical for identifying functional groups like the trifluoromethanesulfonate (-OSO₂CF₃) and bromodifluoroethyl moieties. For instance, vibrational studies on similar compounds (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) reveal characteristic C-F stretching (1100–1250 cm⁻¹) and S=O symmetric/asymmetric vibrations (1350–1450 cm⁻¹) . Nuclear magnetic resonance (¹⁹F and ¹H NMR) can resolve electronic environments, with ¹⁹F signals for CF₃ groups appearing near -75 ppm .

Q. What storage conditions are recommended to ensure compound stability?

Brominated trifluoromethanesulfonates are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C under inert gas (argon or nitrogen) is advised to prevent decomposition. Related compounds, such as 2-bromo-5-(trifluoromethyl)pyridine, are explicitly labeled for refrigeration . For liquid derivatives (e.g., ethyl esters), use amber vials to minimize light exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in cross-coupling reactions?

The trifluoromethanesulfonate (triflate) group acts as a superior leaving group due to the electron-withdrawing CF₃ moiety, stabilizing transition states in SN2 or metal-catalyzed reactions. Studies on aryl triflates (e.g., 6-acetylnaphthalen-2-yl trifluoromethanesulfonate) demonstrate their utility in Suzuki-Miyaura couplings, where palladium catalysts facilitate C-C bond formation . Computational modeling (e.g., DFT) can further elucidate activation barriers and regioselectivity .

Q. How can contradictory spectral data for this compound be resolved?

Contradictions in IR or NMR assignments often arise from conformational flexibility or solvent effects. A combined experimental-theoretical approach is recommended:

Q. What role does this compound play in catalytic systems, such as ionic liquids or electrolytes?

Trifluoromethanesulfonate anions are common in ionic liquids for their low nucleophilicity and high thermal stability. For example, zinc trifluoromethanesulfonate enhances ionic conductivity in anti-freezing gel electrolytes . While direct studies on this compound are limited, its structural analogs are used to tailor solvent polarity and stabilize reactive intermediates in organofluorine chemistry .

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

- Temperature control : Slow addition of reagents at -78°C reduces exothermic side reactions .

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients or fractional distillation for volatile derivatives .

- Catalytic additives : Silver triflate (AgOTf) can scavenge bromide ions, shifting equilibrium toward desired products .

Methodological Considerations

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

- LC-MS : Monitor reaction progress in real-time, identifying intermediates by molecular weight .

- GC-FTIR : Resolve volatile byproducts (e.g., ethyl esters) via gas chromatography coupled with IR .

- X-ray crystallography : Confirm stereochemistry of crystalline derivatives, as demonstrated for ionic cocrystals with trifluoromethanesulfonate salts .

Q. What computational tools aid in predicting reaction pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.